2-(sec-Butylsulfanyl)-6-methoxypyridine
Description
2-(sec-Butylsulfanyl)-6-methoxypyridine is a pyridine derivative featuring a methoxy group at the 6-position and a sec-butylsulfanyl (thioether) group at the 2-position.
Properties
CAS No. |
122734-03-6 |
|---|---|
Molecular Formula |
C10H15NOS |
Molecular Weight |
197.296 |
IUPAC Name |
2-butan-2-ylsulfanyl-6-methoxypyridine |
InChI |
InChI=1S/C10H15NOS/c1-4-8(2)13-10-7-5-6-9(11-10)12-3/h5-8H,4H2,1-3H3 |
InChI Key |
VZZMEXGGNQWYDZ-UHFFFAOYSA-N |
SMILES |
CCC(C)SC1=CC=CC(=N1)OC |
Synonyms |
Pyridine, 2-methoxy-6-[(1-methylpropyl)thio]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The sec-butylsulfanyl group in the target compound introduces greater lipophilicity compared to benzylthio or triazole substituents, which may enhance passive diffusion across biological membranes.
- The triazole-chlorophenyl system in Murugavel’s compound enables π-π stacking and hydrogen bonding, critical for its anticancer activity .
- The boronate ester in ’s compound highlights versatility in synthetic modifications for coupling reactions .
Physicochemical Properties
Substituents critically influence solubility, stability, and spectroscopic profiles.
Table 3: Predicted/Reported Properties
Key Insights :
Hypotheses for Target Compound :
- The sec-butylsulfanyl group may confer mild antimicrobial or enzyme-inhibitory activity, akin to sulfur-containing analogs. However, specific data are lacking.
- Murugavel’s work suggests that methoxypyridines with bulky substituents can achieve potent biological effects, but steric hindrance from sec-butyl may reduce target affinity compared to planar triazole systems .
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